Methyl 2-({[5-chloro-2-(propylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-amido]benzoate is a complex organic compound that features a pyrimidine ring substituted with a chlorine atom and a propane-1-sulfonyl group, linked to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-amido]benzoate typically involves multi-step organic reactions. One common approach is:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 2,4-dichloropyrimidine, the chlorine at the 2-position can be substituted with a propane-1-sulfonyl group using a nucleophilic substitution reaction.
Amidation: The 4-position of the pyrimidine ring is then amidated with an appropriate amine to introduce the amido group.
Esterification: Finally, the benzoic acid derivative is esterified with methanol to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-amido]benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Hydrolysis: 2-[5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-amido]benzoic acid.
Oxidation and Reduction: Various oxidized or reduced forms of the sulfonyl group.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibitors or as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl 2-[5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-amido]benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[5-chloro-2-(methylsulfonyl)pyrimidine-4-amido]benzoate
- Methyl 2-[5-chloro-2-(ethylsulfonyl)pyrimidine-4-amido]benzoate
- Methyl 2-[5-chloro-2-(butane-1-sulfonyl)pyrimidine-4-amido]benzoate
Uniqueness
Methyl 2-[5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-amido]benzoate is unique due to the specific length and structure of its sulfonyl group, which can influence its reactivity and interactions with biological targets. This structural variation can lead to differences in its chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C16H16ClN3O5S |
---|---|
Molecular Weight |
397.8 g/mol |
IUPAC Name |
methyl 2-[(5-chloro-2-propylsulfonylpyrimidine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C16H16ClN3O5S/c1-3-8-26(23,24)16-18-9-11(17)13(20-16)14(21)19-12-7-5-4-6-10(12)15(22)25-2/h4-7,9H,3,8H2,1-2H3,(H,19,21) |
InChI Key |
NNCLUFINSMYLTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2C(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.